molecular formula C15H14ClN3O3S2 B2904763 2-((4-Chlorophenyl)sulfonyl)-N-(((phenylamino)thioxomethyl)amino)ethanamide CAS No. 1023568-82-2

2-((4-Chlorophenyl)sulfonyl)-N-(((phenylamino)thioxomethyl)amino)ethanamide

Cat. No.: B2904763
CAS No.: 1023568-82-2
M. Wt: 383.87
InChI Key: DUBZLZQFOBANMK-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-N-(((phenylamino)thioxomethyl)amino)ethanamide is a chemical compound offered for research and development purposes. Researchers are exploring novel compounds with unique structures for various scientific applications. Structurally related sulfonamide compounds are frequently investigated in medicinal chemistry for their potential biological activities, which can include antimicrobial and antifungal properties . This specific acetamide derivative presents researchers with a complex molecular scaffold featuring sulfonyl and thiourea-like functional groups. These features make it a candidate for further investigation in areas such as enzyme inhibition and the development of new bioactive molecules. The compound is provided strictly for use in laboratory research.

Properties

IUPAC Name

1-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S2/c16-11-6-8-13(9-7-11)24(21,22)10-14(20)18-19-15(23)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,18,20)(H2,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBZLZQFOBANMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)sulfonyl)-N-(((phenylamino)thioxomethyl)amino)ethanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with phenylthiourea under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)sulfonyl)-N-(((phenylamino)thioxomethyl)amino)ethanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-((4-Chlorophenyl)sulfonyl)-N-(((phenylamino)thioxomethyl)amino)ethanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)sulfonyl)-N-(((phenylamino)thioxomethyl)amino)ethanamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Functional Groups Key Applications/Properties
2-((4-Chlorophenyl)sulfonyl)-N-...ethanamide (Target) Ethanamide 4-Cl-C6H4-SO2, Ptc group Potential enzyme inhibition, synthesis
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorophenyl, cyclic imide Polyimide monomer synthesis
N-(4-chlorophenyl)-2-cyano-3-mercapto-...acrylamide Acrylamide 4-Cl-C6H4, cyano, mercapto, phenylamino Precursor for 4-aminothiophenes
2-[4-(2,6-Dioxo-1,3-Dipropyl-7H-Purin-8-Yl)...Acetamide Acetamide-Purinone hybrid Phenoxy, purinone, thiocarbamoyl Undisclosed (likely nucleoside analog)

Key Observations :

  • Sulfonyl vs. Imide Groups : The target’s sulfonyl group increases hydrophilicity compared to 3-chloro-N-phenyl-phthalimide’s anhydride-based imide ring, which is critical for polymer synthesis .
  • Thiocarbamoyl (Ptc) vs. Cyano-Mercapto: The Ptc group in the target offers reversible amine protection, contrasting with the acrylamide precursor in , which undergoes cyclization to form thiophenes.
  • Hybrid Structures: Compound combines acetamide with a purinone moiety, suggesting divergent biological targets (e.g., adenosine receptors) compared to the target’s sulfonamide-Ptc architecture.

Reactivity Comparison :

  • The Ptc group in the target compound allows selective deprotection under mild acidic conditions, unlike the stable sulfonyl group, which requires stronger bases for modification .
  • Compound ’s mercapto and cyano groups facilitate cyclization, whereas the target’s sulfonyl group may limit such reactions due to steric hindrance.

Biological Activity

2-((4-Chlorophenyl)sulfonyl)-N-(((phenylamino)thioxomethyl)amino)ethanamide is a synthetic compound with notable biological activity, primarily due to its sulfonamide structure. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H14ClN3O3S2C_{15}H_{14}ClN_3O_3S_2, with a molecular weight of approximately 320.84 g/mol. Its structure includes a sulfonamide group , which is known for its antibacterial properties, along with a chlorophenyl and thioxomethyl group that contribute to its reactivity and potential therapeutic effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-chlorobenzenesulfonyl chloride with phenylthiourea under controlled conditions:

  • Reagents :
    • 4-chlorobenzenesulfonyl chloride
    • Phenylthiourea
    • Solvents: dichloromethane or acetonitrile
    • Base: triethylamine
  • Reaction Conditions :
    • Temperature control
    • Reaction time optimization

This process ensures high yield and purity, critical for subsequent biological testing.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, sulfonamides are known to inhibit dihydropteroate synthase , an enzyme crucial for folate synthesis in bacteria. This inhibition leads to antibacterial effects by disrupting bacterial growth and replication.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : The compound demonstrates significant inhibition against various bacterial strains due to its sulfonamide moiety.
  • Antiviral Properties : Preliminary studies suggest potential efficacy against certain viruses by interfering with their replication processes.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease processes.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/PathwayEffectiveness (IC50/μM)Reference
AntibacterialVarious bacterial strainsVaries
AntiviralHAdV (Human Adenovirus)0.27
Enzyme InhibitionDihydropteroate synthaseNot specified

Case Studies and Research Findings

  • Antibacterial Studies : In vitro tests have shown that compounds similar to this compound can effectively inhibit bacterial growth, making them potential candidates for antibiotic development.
  • Antiviral Mechanisms : A study on related compounds indicated that specific derivatives could target viral DNA replication processes, suggesting a pathway for further exploration in antiviral drug development .
  • Toxicity Assessments : Toxicity studies are crucial for evaluating the safety profile of this compound. Initial findings suggest low cytotoxicity in mammalian cell lines, indicating a favorable therapeutic index for further development .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-((4-Chlorophenyl)sulfonyl)-N-(((phenylamino)thioxomethyl)amino)ethanamide?

The compound is typically synthesized via multi-step organic reactions, including:

  • Sulfonation : Introduction of the 4-chlorophenylsulfonyl group using chlorosulfonic acid or sulfonyl chloride derivatives under controlled pH (6–7) .
  • Thioureido linkage formation : Reaction of phenyl isothiocyanate with a primary amine intermediate, requiring anhydrous conditions and solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Acetylation : Final step using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to form the ethanamide moiety .
    Key considerations : Temperature control (60–80°C for sulfonation), inert atmosphere (N₂), and purification via column chromatography .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., sulfonyl and thiourea groups) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) verify functional groups .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent conditions?

Solvent polarity and protic/aprotic nature significantly impact yield. Comparative studies suggest:

Solvent Temperature Yield (%) Purity (%) Source
DCM25°C6592
DMF80°C8288
Ethanol60°C4595
Methodological recommendation : Use DMF for higher yields but monitor side reactions (e.g., sulfonyl group hydrolysis) via TLC .

Q. How can contradictory bioactivity data across studies be systematically resolved?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .
  • Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates may interfere with biological assays .
    Resolution strategies :
    • Standardize assay protocols (e.g., IC₅₀ determination under fixed ATP concentrations) .
    • Re-purify batches using preparative HPLC and re-test .
    • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Use descriptors like logP and topological polar surface area (TPSA) to correlate structure with activity .
    Validation : Cross-check with in vitro enzyme inhibition assays (e.g., IC₅₀ < 10 µM for kinase targets) .

Q. What are the environmental degradation pathways of this compound under varying conditions?

  • Hydrolysis : Stability at pH 7.4 (simulated physiological conditions) vs. pH 9 (alkaline degradation) .
  • Photolysis : UV-Vis exposure (λ = 254 nm) generates sulfonic acid derivatives, identified via LC-MS .
  • Microbial degradation : Assess using OECD 301B test (ready biodegradability) with activated sludge .
    Key data : Half-life (t₁/₂) of 48 hours in aqueous solutions at 25°C .

Methodological Tables

Q. Table 1. Comparative Solvent Effects on Synthesis

ParameterDCMDMFEthanol
Reaction Time24 hrs8 hrs48 hrs
Yield (%)658245
Purity (%)928895
Side Products<5%10–15%<2%

Q. Table 2. Environmental Degradation Products

ConditionMajor Degradation ProductsDetection Method
pH 9, 72 hrs4-Chlorobenzenesulfonic acidLC-MS
UV exposurePhenylthiourea derivativesHPLC-UV
MicrobialNon-detected (persistent)OECD 301B

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